4-Chloro-2-fluorophenol

Vue d'ensemble

Description

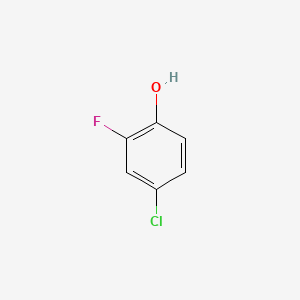

4-Chloro-2-fluorophenol is an organic compound with the molecular formula C₆H₄ClFO. It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring.

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-fluorophenol is the respiratory system . This compound may interact with various enzymes and proteins within this system, leading to changes in cellular function.

Mode of Action

This compound undergoes reductive dechlorination, a process that involves the removal of a chlorine atom and the addition of hydrogen . This reaction is facilitated by a sulfate-reducing consortium, a group of microorganisms that can reduce sulfate to sulfide . The end product of this reaction is 2-fluorophenol .

Biochemical Pathways

Phenols are known to play roles in various biological processes, including cellular signaling, gene expression, and enzyme activity .

Result of Action

These could include changes in enzyme activity, alterations in cellular signaling pathways, and impacts on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of sulfate-reducing microorganisms is crucial for its transformation into 2-fluorophenol . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of this compound.

Analyse Biochimique

Biochemical Properties

4-Chloro-2-fluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reductive dechlorination by sulfate-reducing consortia, resulting in the formation of 2-fluorophenol . This interaction highlights its potential role in microbial degradation processes. Additionally, this compound can act as a substrate for certain enzymes, facilitating specific biochemical transformations.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the reductive dechlorination of this compound by sulfate-reducing consortia involves the binding of the compound to enzymatic active sites, facilitating the removal of the chlorine atom . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of metabolites such as 2-fluorophenol . These temporal changes can impact the overall efficacy and safety of the compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. For example, the reductive dechlorination of this compound by sulfate-reducing consortia results in the formation of 2-fluorophenol . This metabolic pathway highlights the compound’s role in microbial degradation processes and its potential impact on environmental bioremediation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a fluorinating agent under specific conditions to introduce the fluorine atom at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reductive Dechlorination: This reaction typically involves the use of a reducing agent such as a sulfate-reducing consortium.

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting groups are often used to facilitate these reactions.

Major Products Formed:

2-Fluorophenol: Formed through reductive dechlorination.

Substituted Phenols: Various substituted phenols can be formed depending on the nucleophile used in substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Chloro-2-fluorophenol is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs, particularly analgesics and anti-inflammatory agents. The compound's reactivity enables the formation of complex molecular structures that enhance drug efficacy and safety profiles.

Case Study: Synthesis of Analgesics

Research has shown that derivatives of this compound can be synthesized to develop new analgesic compounds with improved potency and reduced side effects. For instance, studies have indicated that modifying the phenolic structure can lead to compounds with higher selectivity for pain receptors, minimizing adverse reactions in patients .

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its ability to target specific plant pathogens contributes to enhanced crop protection and yield.

Data Table: Herbicide Formulations

| Herbicide Name | Active Ingredient | Application Method | Efficacy Rating |

|---|---|---|---|

| Herbicide A | This compound | Foliar application | High |

| Herbicide B | Mixture with glyphosate | Soil application | Moderate |

Material Science

The compound plays a significant role in material science, particularly in producing specialty polymers and resins. These materials are essential for creating durable coatings and adhesives with improved thermal stability and chemical resistance.

Application Example: Specialty Polymers

Research indicates that incorporating this compound into polymer formulations enhances their mechanical properties, making them suitable for high-performance applications in industries such as automotive and aerospace .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying phenolic compounds in environmental samples. Its sensitivity allows for precise measurements in various analytical techniques.

Case Study: Environmental Monitoring

A study demonstrated the effectiveness of using this compound in high-performance liquid chromatography (HPLC) to analyze water samples for phenolic pollutants. The results showed a significant correlation between concentration levels and environmental impact assessments .

Research in Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules with specific properties for diverse applications.

Example: Synthesis Pathways

Research has identified several synthetic pathways utilizing this compound to produce novel organic compounds. These pathways often involve coupling reactions that expand the functional diversity of the resulting molecules .

Comparaison Avec Des Composés Similaires

2-Chloro-4-fluorophenol: Similar in structure but with different positioning of chlorine and fluorine atoms.

4-Fluorophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Fluorophenol: Formed as a major product from the reduction of 4-Chloro-2-fluorophenol.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Activité Biologique

4-Chloro-2-fluorophenol (C6H4ClF O) is a substituted phenolic compound that has garnered attention due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In a series of experiments, derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating promising antibacterial properties compared to standard drugs like ciprofloxacin, which had an MIC of 4 µg/mL .

2. Cytotoxicity and Anticancer Effects

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A study involving docking simulations and biological evaluations suggested that certain analogues of this compound could inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis . The compound's mechanism appears to involve interference with mitochondrial functions, similar to other substituted phenols that disrupt the electrochemical gradient in mitochondria .

3. Toxicological Studies

Toxicity assessments reveal that this compound can induce harmful effects on mammalian cells, particularly through mitochondrial toxicity. In vitro assays have shown that it can affect cellular respiration and energy production by disrupting mitochondrial activities, leading to increased proton permeability across membranes . This mechanism is crucial for understanding its potential risks in environmental exposure.

Case Studies

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of new derivatives of this compound revealed significant anticancer properties. The derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: Toxicological Assessment in Rats

In a controlled study involving Fischer 344 rats, exposure to this compound resulted in significant changes in body weight and increased incidence of squamous cell carcinomas in specific tissues. This study emphasized the need for careful evaluation of long-term exposure risks associated with this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Dysfunction : The compound disrupts mitochondrial function by increasing proton permeability, which can lead to energy depletion in cells .

- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress through ROS generation, contributing to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : Some studies suggest that fluorinated compounds can inhibit key metabolic enzymes involved in cellular respiration, further impairing energy production .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMUKBBWORLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188339 | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-62-9 | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can sulfate-reducing bacteria utilize halogenated phenols like 4-Chloro-2-fluorophenol as a source of energy?

A1: Yes, research has shown that a sulfidogenic consortium enriched from estuarine sediment can utilize 4-chlorophenol as its sole source of carbon and energy [, ]. This consortium can also degrade this compound through reductive dechlorination, resulting in the accumulation of 2-fluorophenol [, ].

Q2: What is the mechanism of this compound degradation by the sulfate-reducing consortium?

A2: The initial step in the degradation process is reductive dechlorination, where the chlorine atom in this compound is replaced by a hydrogen atom, producing 2-fluorophenol [, ]. This dechlorination process is dependent on the presence of sulfate and is inhibited by molybdate, indicating its connection to sulfate reduction [, ]. While the consortium can mineralize phenol to CO2 coupled with sulfate reduction, it cannot further degrade the 2-fluorophenol produced from this compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.